Cas no 1344630-68-7 ((2R)-4-(3-bromo-4-chlorophenyl)butan-2-amine)
(2R)-4-(3-bromo-4-chlorophenyl)butan-2-amine Chemical and Physical Properties
Names and Identifiers
-
- (2R)-4-(3-bromo-4-chlorophenyl)butan-2-amine
- 1344630-68-7
- EN300-1896313
-
- Inchi: 1S/C10H13BrClN/c1-7(13)2-3-8-4-5-10(12)9(11)6-8/h4-7H,2-3,13H2,1H3/t7-/m1/s1
- InChI Key: ZLMDENDYHUJGLV-SSDOTTSWSA-N
- SMILES: BrC1=C(C=CC(=C1)CC[C@@H](C)N)Cl
Computed Properties
- Exact Mass: 260.99199g/mol
- Monoisotopic Mass: 260.99199g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 26Ų
(2R)-4-(3-bromo-4-chlorophenyl)butan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1896313-0.05g |
(2R)-4-(3-bromo-4-chlorophenyl)butan-2-amine |
1344630-68-7 | 0.05g |
$948.0 | 2023-09-18 | ||
| Enamine | EN300-1896313-0.1g |
(2R)-4-(3-bromo-4-chlorophenyl)butan-2-amine |
1344630-68-7 | 0.1g |
$993.0 | 2023-09-18 | ||
| Enamine | EN300-1896313-0.25g |
(2R)-4-(3-bromo-4-chlorophenyl)butan-2-amine |
1344630-68-7 | 0.25g |
$1038.0 | 2023-09-18 | ||
| Enamine | EN300-1896313-0.5g |
(2R)-4-(3-bromo-4-chlorophenyl)butan-2-amine |
1344630-68-7 | 0.5g |
$1084.0 | 2023-09-18 | ||
| Enamine | EN300-1896313-1.0g |
(2R)-4-(3-bromo-4-chlorophenyl)butan-2-amine |
1344630-68-7 | 1g |
$1829.0 | 2023-05-24 | ||
| Enamine | EN300-1896313-2.5g |
(2R)-4-(3-bromo-4-chlorophenyl)butan-2-amine |
1344630-68-7 | 2.5g |
$2211.0 | 2023-09-18 | ||
| Enamine | EN300-1896313-5.0g |
(2R)-4-(3-bromo-4-chlorophenyl)butan-2-amine |
1344630-68-7 | 5g |
$5304.0 | 2023-05-24 | ||
| Enamine | EN300-1896313-10.0g |
(2R)-4-(3-bromo-4-chlorophenyl)butan-2-amine |
1344630-68-7 | 10g |
$7866.0 | 2023-05-24 | ||
| Enamine | EN300-1896313-1g |
(2R)-4-(3-bromo-4-chlorophenyl)butan-2-amine |
1344630-68-7 | 1g |
$1129.0 | 2023-09-18 | ||
| Enamine | EN300-1896313-5g |
(2R)-4-(3-bromo-4-chlorophenyl)butan-2-amine |
1344630-68-7 | 5g |
$3273.0 | 2023-09-18 |
(2R)-4-(3-bromo-4-chlorophenyl)butan-2-amine Related Literature
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on (2R)-4-(3-bromo-4-chlorophenyl)butan-2-amine
Introduction to (2R)-4-(3-bromo-4-chlorophenyl)butan-2-amine (CAS No. 1344630-68-7)
Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, with each molecule potentially offering unique properties that can be harnessed for therapeutic applications. One such compound, (2R)-4-(3-bromo-4-chlorophenyl)butan-2-amine, identified by its CAS number 1344630-68-7, has garnered significant attention in recent years due to its intriguing structural features and promising biological activities. This introduction delves into the compound's chemical characteristics, synthetic pathways, and its emerging applications in medicinal chemistry.
The molecular structure of (2R)-4-(3-bromo-4-chlorophenyl)butan-2-amine is characterized by a chiral center at the butan-2-amine moiety, which imparts stereoselectivity to the compound. This stereochemistry is crucial in pharmaceuticals, as it can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The presence of both bromo and chloro substituents on the aromatic ring enhances the compound's reactivity, making it a versatile scaffold for further chemical modifications. These features have made it a subject of interest for researchers exploring novel drug candidates.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various biological pathways. The (2R)-4-(3-bromo-4-chlorophenyl)butan-2-amine scaffold has been explored as a potential lead compound in the inhibition of enzymes involved in cancer metabolism. Studies have demonstrated that derivatives of this compound can exhibit inhibitory activity against key enzymes such as tyrosine kinases and phosphatidylinositol 3-kinase (PI3K), which are often overexpressed in tumor cells. These findings have opened up new avenues for the development of targeted therapies against aggressive forms of cancer.
Synthetic methodologies for preparing (2R)-4-(3-bromo-4-chlorophenyl)butan-2-amine have been optimized to ensure high yield and enantioselectivity. One common approach involves the reduction of a corresponding nitrile using chiral catalysts or enzymes, followed by functional group transformations to introduce the bromo and chloro substituents. Advances in asymmetric synthesis have enabled the production of enantiomerically pure forms of this compound, which are essential for preclinical studies to evaluate their therapeutic potential.
The biological activity of (2R)-4-(3-bromo-4-chlorophenyl)butan-2-amine has been extensively studied in vitro and in vivo. Preclinical trials have shown that this compound exhibits moderate efficacy in models of breast cancer and melanoma, with minimal toxicity at therapeutic doses. The mechanism of action appears to involve disruption of signaling pathways that promote cell proliferation and survival, thereby inducing apoptosis in cancer cells. Additionally, the compound has shown promise in combination therapy regimens, where it synergizes with existing chemotherapeutic agents to enhance treatment outcomes.
The pharmacokinetic profile of (2R)-4-(3-bromo-4-chlorophenyl)butan-2-amine is another critical aspect that has been thoroughly investigated. Studies indicate that the compound exhibits good oral bioavailability and prolonged half-life, suggesting its potential for once-daily dosing regimens. Furthermore, its metabolic stability has been improved through structural modifications, reducing the likelihood of rapid degradation in vivo. These pharmacokinetic properties make it an attractive candidate for further development into a novel therapeutic agent.
Recent advancements in computational chemistry have also contributed to the understanding of how structural variations in (2R)-4-(3-bromo-4-chlorophenyl)butan-2-amine impact its biological activity. Molecular docking studies have identified key interactions between this compound and target proteins, providing insights into its mode of action. These computational approaches have accelerated the discovery process by allowing researchers to predict the binding affinity and selectivity of various derivatives without extensive experimental testing.
The future direction of research on (2R)-4-(3-bromo-4-chlorophenyl)butan-2-amine includes exploring its potential as an anti-inflammatory agent. Preliminary studies suggest that this compound can modulate inflammatory pathways by inhibiting key cytokines and enzymes involved in the inflammatory response. This dual functionality as both an anti-cancer and anti-inflammatory agent makes it a promising candidate for treating chronic inflammatory diseases associated with cancer progression.
In conclusion, (2R)-4-(3-bromo-4-chlorophenyl)butan-2-amine (CAS No. 1344630-68-7) is a structurally unique compound with significant potential in pharmaceutical applications. Its chiral center, bromo and chloro substituents, and favorable pharmacokinetic properties make it an attractive scaffold for developing novel therapeutics. Ongoing research continues to uncover new biological activities and synthetic strategies, paving the way for its translation into clinical use.
1344630-68-7 ((2R)-4-(3-bromo-4-chlorophenyl)butan-2-amine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)